DM4-Sme

Microtubule Dynamics Tubulin Inhibition Mitotic Arrest

DM4-SMe (S-methyl-DM4; CAS 796073-68-2) is the intracellular S-methylated metabolite of DM4 and the predominant tumor-associated species released exclusively from disulfide-linked DM4 ADCs. It is essential as an authentic reference standard for LC-MS/MS method validation in ADC pharmacokinetic/pharmacodynamic studies. Unlike DM1-based systems, only DM4-SMe enables accurate quantification of disulfide-linker processing and S-methylation-pathway-dependent bystander killing. Its distinct tubulin-binding phenotype—strong suppression of dynamic instability (73% at 100 nM) without complete polymerization blockade—supports comparative SAR studies anchored by co-crystal structure PDB 7E4Y. Procure for linker-chemistry optimization, payload-release quantification, and rational maytansinoid engineering.

Molecular Formula C39H56ClN3O10S2
Molecular Weight 826.5 g/mol
Cat. No. B2878631
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDM4-Sme
Molecular FormulaC39H56ClN3O10S2
Molecular Weight826.5 g/mol
Structural Identifiers
SMILESCC1C2CC(C(C=CC=C(CC3=CC(=C(C(=C3)OC)Cl)N(C(=O)CC(C4(C1O4)C)OC(=O)C(C)N(C)C(=O)CCC(C)(C)SSC)C)C)OC)(NC(=O)O2)O
InChIInChI=1S/C39H56ClN3O10S2/c1-22-13-12-14-29(50-10)39(48)21-28(51-36(47)41-39)23(2)34-38(6,53-34)30(20-32(45)43(8)26-18-25(17-22)19-27(49-9)33(26)40)52-35(46)24(3)42(7)31(44)15-16-37(4,5)55-54-11/h12-14,18-19,23-24,28-30,34,48H,15-17,20-21H2,1-11H3,(H,41,47)/b14-12+,22-13+/t23-,24+,28+,29-,30+,34+,38+,39+/m1/s1
InChIKeyLTLNAIFGVAUBEJ-SIDGEOBYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

DM4-Sme (S-Methyl-DM4) Maytansinoid ADC Payload: Quantitative Differentiation for Scientific Procurement


DM4-Sme (S-methyl-DM4; CAS 796073-68-2) is the intracellular S-methylated metabolite of the maytansinoid DM4, a potent microtubule-depolymerizing agent and cytotoxic payload in antibody-drug conjugates (ADCs). Unlike its parent DM4, DM4-Sme is the predominant tumor-associated metabolite released from disulfide-linked ADCs and exhibits distinct tubulin-binding and aggregation properties relative to both maytansine and S-methyl-DM1 [1]. It is widely utilized as a cytotoxic warhead in ADC research and development, with well-characterized in vitro cytotoxicity (KB cell IC₅₀ = 0.026 nM) and validated analytical methodologies for quantification in biological matrices [2][3].

Why DM4-Sme Cannot Be Substituted by DM4, DM1, or Other Maytansinoids in ADC Workflows


Maytansinoid payloads exhibit non-overlapping biophysical and metabolic profiles that critically impact ADC design, linker selection, and in vivo performance. DM4-Sme differs fundamentally from its parent DM4 in being a stable S-methylated metabolite that persists in the tumor microenvironment, whereas DM1-based ADCs do not generate an equivalent S-methyl-DM1 species. Furthermore, DM4-Sme induces distinct tubulin aggregation and suppresses microtubule dynamic instability to a degree that differs quantitatively from both maytansine and S-methyl-DM1. These differences render direct substitution among maytansinoids invalid for applications requiring precise control over payload release, analytical quantitation, or mechanistic interpretation of tubulin-targeting effects [1][2].

DM4-Sme Quantitative Differentiation Evidence: Comparator-Backed Data for Procurement Decisions


DM4-Sme Suppresses Microtubule Dynamic Instability More Potently than Maytansine

In a direct comparative study using purified microtubule protein, S-methyl-DM4 (DM4-Sme) at 100 nM suppressed microtubule dynamic instability by 73%, compared to 45% suppression by maytansine at the same concentration [1]. S-methyl-DM1 produced 84% suppression under identical conditions, placing DM4-Sme between the two agents in terms of dynamic instability suppression but significantly more effective than the parent natural product maytansine.

Microtubule Dynamics Tubulin Inhibition Mitotic Arrest

DM4-Sme Exhibits Intermediate Polymerization Inhibition with a Defined IC₅₀ Relative to Maytansine and S-Methyl-DM1

In a head-to-head microtubule polymerization assay, S-methyl-DM4 (DM4-Sme) inhibited assembly with an IC₅₀ of 1.7 ± 0.4 μM, compared to 1 ± 0.02 μM for maytansine and 4 ± 0.1 μM for S-methyl-DM1 [1]. DM4-Sme did not achieve complete inhibition even at 20 μM, plateauing at 75% inhibition, whereas maytansine achieved nearly complete inhibition at 3 μM [1].

Tubulin Polymerization Microtubule Assembly IC₅₀ Comparison

DM4-Sme Induces More Extensive Tubulin Aggregation than S-Methyl-DM1 at Suprapharmacologic Concentrations

At concentrations ≥2 μM, S-methyl-DM4 (DM4-Sme) induced more extensive tubulin aggregate formation than S-methyl-DM1, as visualized by transmission electron microscopy [1]. Maytansine did not induce aggregates at any concentration tested. At 2 μM, S-methyl-DM1 produced only a small number of small aggregates, while S-methyl-DM4 generated larger and more numerous aggregates; this differential aggregation persisted at 20 μM [1].

Tubulin Aggregation Electron Microscopy Off-Target Effects

DM4-Sme Is a Unique Tumor-Specific Metabolite Absent in DM1-Based ADC Processing

In vivo tumor processing of disulfide-linked huC242-SPDB-DM4 yielded three target-dependent metabolites: lysine-Nε-SPDB-DM4, DM4, and S-methyl-DM4. In contrast, the corresponding huC242-SPP-DM1 conjugate generated lysine-Nε-SPP-DM1 and DM1, but no S-methyl-DM1 was detected [1]. The lipophilic metabolites DM4 and S-methyl-DM4 were approximately 1000-fold more cytotoxic than the hydrophilic lysine-Nε-linker-maytansinoids when added extracellularly [1].

ADC Metabolism Linker Chemistry Tumor Pharmacokinetics

DM4-Sme Cytotoxicity (KB Cell IC₅₀ = 0.026 nM) and Validated HPLC-DAD Quantification Method

DM4-Sme inhibits proliferation of KB human carcinoma cells with an IC₅₀ of 0.026 nM [1][2]. A validated HPLC-DAD method enables simultaneous quantification of free DM4 and S-methyl-DM4 in plasma and tumor tissue with a limit of detection of 0.025 μg/mL and limit of quantification of 0.06 μg/mL for both analytes, achieving linearity from 0.06–20 μg/mL [3]. This method has been applied to monitor payload release from 1959-sss/DM4 ADCs in preclinical models [3][4].

Cytotoxicity Analytical Method Quality Control

Crystal Structure of DM4-Sme Bound to Tubulin Confirms Direct Microtubule Interaction

The crystal structure of tubulin in complex with L-DM4-SMe has been solved and deposited in the Protein Data Bank (PDB ID: 7E4Y), providing atomic-level evidence of direct binding to the tubulin heterodimer [1]. While this structure does not provide quantitative affinity data relative to comparators, it establishes the structural basis for DM4-Sme's microtubule-targeting activity and distinguishes it from maytansinoids for which analogous co-crystal structures may not be available.

Structural Biology Tubulin Binding Crystallography

High-Impact Application Scenarios for DM4-Sme Procurement in ADC Research and Development


Quantitative Monitoring of DM4-Based ADC Tumor Payload Release via Co-Detection of DM4 and DM4-Sme

DM4-Sme serves as a primary tumor-associated metabolite of disulfide-linked DM4 ADCs. Laboratories developing or evaluating DM4-based conjugates require authentic DM4-Sme reference standard for HPLC-DAD or LC-MS/MS method development, calibration, and validation. The validated co-quantification method (LOD 0.025 μg/mL, LOQ 0.06 μg/mL for both analytes) [1][2] supports pharmacokinetic/pharmacodynamic studies that would be impossible to replicate with DM1-based systems due to the absence of S-methyl-DM1 metabolite. Procurement of DM4-Sme is essential for analytical method establishment and for generating comparative payload release data across different linker chemistries or antibody formats.

Mechanistic Studies of Maytansinoid Differential Microtubule Dynamics Suppression

For research groups investigating the structure-activity relationships of tubulin-targeting agents, DM4-Sme provides a defined intermediate phenotype between maytansine and S-methyl-DM1 in terms of microtubule dynamic instability suppression (73% vs. 45% vs. 84% at 100 nM) [3] and polymerization inhibition (IC₅₀ = 1.7 μM vs. 1.0 μM vs. 4.0 μM) [3]. DM4-Sme is the appropriate compound for experiments requiring a maytansinoid that strongly suppresses dynamic instability without achieving complete polymerization blockade, a profile that may correlate with distinct cellular response signatures.

ADC Linker Optimization: Comparing Cleavable vs. Non-Cleavable DM4 Conjugate Performance

DM4-Sme is generated only from disulfide-linked (cleavable) DM4 ADCs; thioether-linked conjugates do not release this metabolite [4]. Researchers optimizing linker chemistry for tumor-selective payload release require DM4-Sme as a reference standard to quantify the extent of cleavable linker processing in vitro and in vivo. Substitution with DM4 or other maytansinoids is not appropriate for studies specifically interrogating the S-methylation pathway or the contribution of lipophilic metabolites to bystander killing, as DM4-Sme is approximately 1000-fold more cytotoxic than hydrophilic linker-metabolites [4].

Structural and Computational Studies of Maytansinoid-Tubulin Interactions

The availability of a co-crystal structure of DM4-Sme bound to tubulin (PDB 7E4Y) [5] supports structure-based drug design efforts aimed at optimizing maytansinoid payloads for improved affinity, reduced aggregation, or altered metabolic stability. Procurement of DM4-Sme enables experimental validation of computational docking predictions and facilitates crystallographic or cryo-EM studies requiring authentic ligand for tubulin complex formation. This structural resource is unique among maytansinoid metabolites and represents a procurement driver for laboratories engaged in rational payload engineering.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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